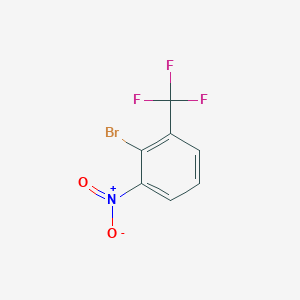

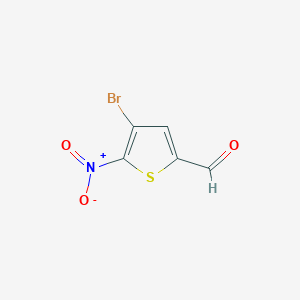

4-溴-5-硝基噻吩-2-甲醛

描述

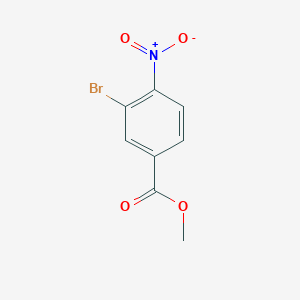

4-Bromo-5-nitrothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H2BrNO3S . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Bromo-5-nitrothiophene-2-carbaldehyde is 1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

4-Bromo-5-nitrothiophene-2-carbaldehyde has a molecular weight of 237.05 . The compound is stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

Organic Semiconductor Development

4-Bromo-5-nitrothiophene-2-carbaldehyde: is utilized in the development of organic semiconductors. Its molecular structure allows for efficient charge transport, making it valuable in the fabrication of organic field-effect transistors (OFETs). These semiconductors are crucial for creating flexible electronic devices .

Corrosion Inhibition

In industrial chemistry, 4-Bromo-5-nitrothiophene-2-carbaldehyde serves as a corrosion inhibitor. Its thiophene moiety interacts with metal surfaces to form protective layers, thereby preventing material degradation in harsh environments .

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. This compound, with its specific substituents, may be explored for potential anticancer, anti-inflammatory, and antimicrobial activities, contributing to the discovery of new therapeutic agents .

Synthesis of Biological Compounds

The compound is a precursor in the synthesis of biologically active thiophene-based drugs. Its reactive aldehyde group can undergo various condensation reactions, leading to the formation of compounds with significant medicinal properties .

Material Science Applications

Due to its structural features, 4-Bromo-5-nitrothiophene-2-carbaldehyde is used in material science to create advanced materials with desirable properties such as high thermal stability and conductive polymers for various applications .

Anti-protozoan Agents

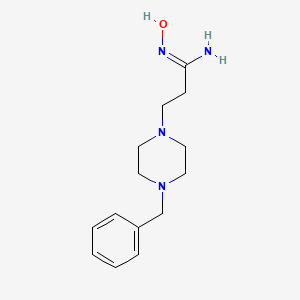

It has been used in the preparation of novel oxime ether derivatives which act as anti-protozoan agents. These agents are important for the treatment of diseases caused by protozoan parasites .

Chromophore Synthesis

This compound is involved in the synthesis of chromophores, specifically (porphinato)zinc (II)-based chromophores. These are essential components in the study of light-absorbing materials for applications like solar cells and photodynamic therapy .

作用机制

Target of Action

Similar compounds like 5-nitro-2-thiophenecarboxaldehyde have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .

Mode of Action

It is suggested that nitrothiophenes, in general, may act by forming meisenheimer complexes .

Biochemical Pathways

It’s worth noting that 2-bromo-5-nitrothiophene, a related compound, participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption .

Result of Action

Related compounds have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .

属性

IUPAC Name |

4-bromo-5-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSZQWGTDZBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619452 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitrothiophene-2-carbaldehyde | |

CAS RN |

41498-07-1 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。